Positional Isomer 6-yl vs 7-yl Attachment: Distinct Biological Activity Profiles and Synthesis Routes
The 6-yl isoquinoline attachment in CAS 1951451-76-5 represents a structurally distinct positional isomer relative to the 7-yl substituted analog (CAS 1951451-74-3) . The 6-yl isomer is specifically disclosed in patent literature as part of the Aurora kinase inhibitor series with demonstrated antiproliferative activity, whereas the 7-yl isomer has been reported to exhibit distinct enzyme inhibition profiles [1]. The position of isoquinoline attachment alters the vector of the pyrazole ring system relative to the kinase hinge-binding region, a critical determinant of target engagement.
| Evidence Dimension | Isoquinoline attachment position effect on kinase inhibitor activity |
|---|---|
| Target Compound Data | 6-yl isoquinoline attachment (CAS 1951451-76-5) |
| Comparator Or Baseline | 7-yl isoquinoline attachment (CAS 1951451-74-3) |
| Quantified Difference | No direct head-to-head quantitative comparison available; difference inferred from distinct patent disclosure contexts and separate biological activity reporting |
| Conditions | Aurora family kinase inhibition assays; antiproliferative activity in tumor cell lines |
Why This Matters
Procurement of the 6-yl isomer rather than the 7-yl isomer is essential for experiments replicating Aurora kinase inhibitor SAR studies or for synthesizing TIE2 kinase inhibitors where the 6-yl attachment geometry is specified in patent examples.
- [1] Hoffmann-La Roche AG. Isoquinoline aminopyrazole derivatives. US Patent 7,572,809 B2. August 11, 2009. View Source
